molecular formula C23H41N B14173305 Benzylamine, N,N-dioctyl- CAS No. 22643-20-5

Benzylamine, N,N-dioctyl-

Cat. No.: B14173305
CAS No.: 22643-20-5
M. Wt: 331.6 g/mol
InChI Key: FXMGLWYTXDUDLS-UHFFFAOYSA-N
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Description

Benzylamine, N,N-dioctyl- is an organic compound with the molecular formula C23H41N. It is a derivative of benzylamine where the hydrogen atoms on the nitrogen are replaced by two octyl groups. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylamine, N,N-dioctyl- can be synthesized through the reaction of benzylamine with octyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzylamine, followed by nucleophilic substitution with octyl halides .

Industrial Production Methods: In industrial settings, the production of Benzylamine, N,N-dioctyl- may involve the catalytic hydrogenation of benzonitrile in the presence of octylamine. This method ensures high yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzylamine, N,N-dioctyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Benzylamine, N,N-dioctyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: Benzylamine, N,N-dioctyl- is unique due to the presence of two long octyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications compared to other benzylamine derivatives .

Properties

CAS No.

22643-20-5

Molecular Formula

C23H41N

Molecular Weight

331.6 g/mol

IUPAC Name

N-benzyl-N-octyloctan-1-amine

InChI

InChI=1S/C23H41N/c1-3-5-7-9-11-16-20-24(21-17-12-10-8-6-4-2)22-23-18-14-13-15-19-23/h13-15,18-19H,3-12,16-17,20-22H2,1-2H3

InChI Key

FXMGLWYTXDUDLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CC1=CC=CC=C1

Origin of Product

United States

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